1-(3-Bromopropyl)-2-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-ethylbenzene is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where a bromopropyl group and an ethyl group are attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-ethylbenzene followed by a Friedel-Crafts alkylation reaction. The reaction typically uses bromine (Br2) as the brominating agent and aluminum chloride (AlCl3) as the catalyst. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution Reactions: 1-(3-Hydroxypropyl)-2-ethylbenzene or 1-(3-Aminopropyl)-2-ethylbenzene.
Elimination Reactions: 2-ethylstyrene.
Oxidation Reactions: 2-ethylbenzoic acid or 2-ethylbenzaldehyde.
Scientific Research Applications
1-(3-Bromopropyl)-2-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-ethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic substitution reactions. The ethyl group can undergo oxidation, leading to the formation of reactive intermediates that can further participate in various chemical transformations.
Comparison with Similar Compounds
1-Bromo-3-phenylpropane: Similar structure but lacks the ethyl group.
3-Bromopropylbenzene: Similar structure but lacks the ethyl group.
2-Ethylbenzyl bromide: Similar structure but the bromine atom is attached to the benzyl position.
Uniqueness: 1-(3-Bromopropyl)-2-ethylbenzene is unique due to the presence of both the bromopropyl and ethyl groups, which provide distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C11H15Br |
---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-ethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-4,6-7H,2,5,8-9H2,1H3 |
InChI Key |
ORAFNCIMPKRXDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.